rac-1-[2-(Cyano)phenyl]-3-piperidinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBQCKIJVDXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Electronic Circular Dichroism Ecd :ecd Spectroscopy is a Chiroptical Technique That Measures the Differential Absorption of Left and Right Circularly Polarized Light by a Chiral Molecule. the Resulting Spectrum is Unique for Each Enantiomer and is a Mirror Image of the Spectrum of Its Counterpart. by Comparing the Experimentally Obtained Ecd Spectrum with Spectra Predicted by Quantum Chemical Calculations for a Known E.g., R Configuration, the Absolute Configuration of the Synthesized Enantiomer Can Be Determined.
Structural Elucidation and Stereochemical Analysis of Rac 1 2 Cyano Phenyl 3 Piperidinol
Conformational Analysis of the Piperidine (B6355638) Ring and Substituents
Experimental Studies (e.g., Variable-Temperature NMR)
Experimental techniques are crucial for understanding the dynamic conformational behavior of the piperidine ring in rac-1-[2-(Cyano)phenyl]-3-piperidinol. The piperidine ring is not planar and typically exists in a rapid equilibrium between two chair conformations. The substituents on the ring can influence the energetic favorability of these conformations.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful method for studying such conformational dynamics. vnu.edu.vnresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion of conformers. At low temperatures, this interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. This "freezing out" of the conformations allows for the determination of the energy barrier to ring inversion and the relative populations of the axial and equatorial conformers of the hydroxyl group at the C3 position.
While specific VT-NMR studies on this compound are not extensively detailed in the literature, the technique is widely applied to similar heterocyclic systems. vnu.edu.vnresearchgate.net For this compound, such a study would provide insight into the equilibrium between the two chair forms, where the 3-hydroxyl group and the 1-cyanophenyl group occupy either axial or equatorial positions. The data would reveal the thermodynamic preferences, which are influenced by steric and electronic effects of the bulky cyanophenyl substituent.
Computational Modeling of Preferred Conformations
In conjunction with experimental data, computational modeling provides detailed insight into the conformational landscape of molecules. Using methods like Density Functional Theory (DFT), researchers can calculate the relative energies of different conformations to predict the most stable structures. nih.gov
For this compound, computational models would typically analyze the chair, boat, and twist-boat conformations of the piperidine ring. It is generally expected that the chair conformation is the most stable. nih.gov The key questions that modeling can address are the relative stabilities of the two possible chair conformations:
The conformation where the 3-hydroxyl group is in an axial position.
The conformation where the 3-hydroxyl group is in an equatorial position.
The large N-aryl substituent likely has a significant impact on the ring's conformational preference. Computational studies on similar N-substituted piperidine derivatives have shown that the flexibility of the ring can be influenced by the hybridization state of the carbon atom alpha to the piperidine nitrogen. nih.gov These models can generate data on bond lengths, bond angles, dihedral angles, and the energy difference (ΔE) between conformers, thus predicting the most populated state in solution.
Chiral Resolution and Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C3 position of the piperidine ring, it exists as a racemic mixture of two enantiomers, (R)- and (S)-1-[2-(Cyano)phenyl]-3-piperidinol. The separation of these enantiomers is essential, as they often exhibit different pharmacological and toxicological profiles.
Methods for Racemate Separation
The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. jackwestin.com Several methods are available for this purpose, with the choice depending on the chemical properties of the compound. nih.govnih.govsemanticscholar.org
Pharmacological and Biological Evaluation of Rac 1 2 Cyano Phenyl 3 Piperidinol in Vitro and Preclinical in Vivo Investigations
Target Identification and Molecular Mechanism of Action Studies
Receptor Binding Affinity Profiling
No data is available on the specific receptor binding affinities of rac-1-[2-(Cyano)phenyl]-3-piperidinol.
Enzyme Inhibition Assays
Information regarding the inhibitory activity of this compound against specific enzymes is not documented in the searched resources.
Investigation of Protein-Ligand Interactions through Molecular Docking and Dynamics Simulations
There are no published studies detailing molecular docking or dynamics simulations of this compound with any biological targets.
Modulation of Cellular Signaling Pathways and Biochemical Processes
The effects of this compound on cellular signaling pathways or other biochemical processes have not been reported.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Influence of Substituents on the Cyano-phenyl Moiety
No structure-activity relationship studies focusing on modifications of the cyano-phenyl group of this compound are available.
Based on a comprehensive search of available scientific literature, there is no specific published data on the detailed pharmacological and biological evaluation of the compound This compound . While this chemical is available from commercial suppliers and is categorized as a bioactive small molecule, dedicated research studies detailing its effects in cellular assays, on specific receptors or enzymes, or in preclinical animal models as per the requested outline could not be located.
The provided search results contain extensive information on other structurally related piperidine (B6355638) and piperidinol derivatives, highlighting the broad pharmacological interest in this chemical class. For instance:
Antiproliferative and Enzyme Inhibition: A notable Rac1 inhibitor, 1A-116 , has been extensively studied. frontiersin.orgmedchemexpress.comnih.gov This compound, which is structurally distinct from this compound, has demonstrated potent antiproliferative effects against various cancer cell lines, including breast cancer and glioblastoma, and its mechanism involves the inhibition of the Rac1-GEF interaction. frontiersin.orgnih.gov
Antimicrobial Activity: Other piperidinol analogs have been investigated for their anti-tuberculosis activity, with specific compounds showing promising minimum inhibitory concentrations (MICs). medchemexpress.com
Receptor Binding: Various piperidine derivatives have been synthesized and evaluated for their binding affinity to specific biological targets, such as sigma (σ) receptors and serotonin (B10506) (5-HT) receptors, indicating their potential as pharmacological probes. nih.gov
However, attributing these specific findings to This compound would be scientifically inaccurate. Pharmacological activity is highly dependent on the precise chemical structure, including the nature and position of substituents on the phenyl and piperidine rings, as well as the stereochemistry of chiral centers.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the pharmacological and biological evaluation of This compound according to the specified detailed outline due to the absence of published research data.
Metabolic Investigations of Rac 1 2 Cyano Phenyl 3 Piperidinol in Non Human Systems
In Vitro Metabolic Stability and Metabolite Identification
No specific data on the in vitro metabolic stability or identified metabolites of rac-1-[2-(Cyano)phenyl]-3-piperidinol were found in the public domain.
Metabolic Transformations in Hepatic Microsomes or S9 Fractions
Studies detailing the metabolic transformations of this compound in hepatic microsomes or S9 fractions have not been identified in publicly accessible literature. In general, such in vitro systems are utilized to study the metabolic fate of new chemical entities. doi.org Hepatic microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450s, while S9 fractions contain both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. doi.org For a compound like this compound, potential metabolic pathways could include hydroxylation, oxidation, and dealkylation. nih.govnih.gov
Identification of Phase I and Phase II Metabolites
Specific Phase I and Phase II metabolites of this compound have not been documented. Phase I reactions typically involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. nih.gov For this compound, potential Phase I metabolic changes could involve hydroxylation of the phenyl or piperidinol rings or oxidation of the alcohol group to a ketone. Phase II metabolism generally involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov
Characterization of Enzyme Systems Involved in Metabolism
There is no specific information available to definitively characterize the enzyme systems involved in the metabolism of this compound.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5)
The specific roles of cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP3A5, in the metabolism of this compound have not been investigated in published studies. Generally, CYP3A4 is a major enzyme responsible for the metabolism of a wide variety of drugs and xenobiotics in the liver and intestines. nih.gov Compounds containing a piperidine (B6355638) ring are often substrates for CYP3A4, which can catalyze reactions like N-dealkylation. nih.gov Given the structure of this compound, it is plausible that CYP3A4 and/or CYP3A5 could be involved in its metabolism, but this remains speculative without experimental evidence.
Contribution of Other Metabolic Enzymes
The contribution of other metabolic enzymes to the biotransformation of this compound is unknown. Besides CYPs, other enzyme systems such as flavin-containing monooxygenases (FMOs), alcohol dehydrogenases, and aldehyde dehydrogenases could potentially play a role in its Phase I metabolism. Phase II metabolism could involve enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which would conjugate the hydroxyl group of the piperidinol moiety. However, without experimental data, the involvement of these or any other enzyme systems remains unconfirmed.
Potential Research Applications and Future Directions
Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity or Potency
Following the identification of a biological target, the principles of medicinal chemistry can be applied to rationally design and synthesize advanced analogues of rac-1-[2-(Cyano)phenyl]-3-piperidinol. Structure-activity relationship (SAR) studies would be crucial in this phase. By systematically modifying different parts of the molecule—such as the position of the cyano group on the phenyl ring, the substitution pattern on the piperidine (B6355638) ring, or the stereochemistry of the hydroxyl group—researchers can aim to enhance the compound's binding affinity (potency) and its selectivity for the intended target over other proteins.
Table 1: Potential Modifications for Analogue Synthesis
| Molecular Scaffold | Modification Site | Potential Substituents | Desired Outcome |
| Phenyl Ring | Cyano Group Position | Ortho, Meta, Para | Optimize target binding |
| Phenyl Ring | Additional Substituents | Halogens, Alkyl groups, Methoxy groups | Modulate electronic properties and steric interactions |
| Piperidine Ring | Nitrogen Atom | Alkylation, Acylation | Alter solubility and pharmacokinetic properties |
| Piperidine Ring | Carbon Atoms | Alkyl groups, Fluorine | Introduce conformational constraints |
| Hydroxyl Group | Stereocenter | (R)-enantiomer, (S)-enantiomer | Investigate stereoselective binding |
Mechanistic Insights for Conceptual Therapeutic Exploration (Disease Models, Target Validation)
Once potent and selective analogues are developed, they can be utilized in disease models to validate the therapeutic potential of modulating their identified biological target. For instance, if an analogue inhibits a specific enzyme implicated in a disease pathway, its application in relevant cell-based or animal models could provide crucial insights into the therapeutic hypothesis. This process of target validation is a critical step in the drug discovery pipeline, helping to bridge the gap between basic research and clinical application. Successful outcomes in these preclinical models would provide a strong rationale for further development.
Integration of Computational Chemistry in the Discovery and Optimization Process
Computational chemistry and molecular modeling can significantly accelerate the discovery and optimization process. Techniques such as molecular docking could be employed to predict the binding mode of this compound and its analogues to potential protein targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the analogues with their biological activities, guiding the design of new compounds with improved properties. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that govern binding affinity and selectivity.
Novel Synthetic Strategy Development Inspired by this compound Research
The synthesis of this compound and its derivatives can itself be a source of chemical innovation. The development of efficient, scalable, and stereoselective synthetic routes to this class of compounds would be a valuable contribution to organic chemistry. Challenges in the synthesis might include the stereocontrolled introduction of the hydroxyl group or the efficient construction of the substituted piperidine ring. Research in this area could lead to the discovery of new catalytic methods or novel synthetic transformations with broader applicability.
Exploration of Chiral Analogues for Stereoselective Biological Activity
Since this compound is a racemic mixture, it is composed of two enantiomers. It is highly probable that the biological activity resides primarily in one of these enantiomers, as is common for chiral molecules that interact with the chiral environment of biological systems. The separation of the racemate into its individual (R) and (S) enantiomers and the evaluation of their biological activities is a critical step. This exploration of chiral analogues would not only be essential for developing a potentially more potent and selective therapeutic agent but would also provide deeper insights into the three-dimensional nature of the target's binding site.
Q & A
Q. What validation steps are critical when extrapolating in vitro findings to in vivo systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
